Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate
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Overview
Description
Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group attached to a carbamate moiety, and a pyridine ring substituted with a methylamino group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-(methylamino)pyridin-3-ol as the starting material.
Reaction Steps: The compound is first activated using a suitable activating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Formation of Carbamate: The activated intermediate is then reacted with tert-butyl alcohol in the presence of a base such as triethylamine (TEA) to form the tert-butyl carbamate derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure high purity and yield.
Continuous Flow Synthesis: For large-scale production, continuous flow synthesis methods can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the carbamate group.
Substitution Products: Substituted derivatives where the carbamate group is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl (6-(methylamino)pyridin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (6-(methylamino)hexyl)carbamate: Similar structure but with a hexyl chain instead of a pyridine ring.
Tert-butyl (3-(methylamino)pyrrolidine-1-carboxylate): Similar carbamate group but with a pyrrolidine ring instead of a pyridine ring.
Uniqueness: Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate is unique due to its pyridine ring, which imparts distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H16N2O2
- Molecular Weight : 212.26 g/mol
- Structure : The compound features a pyridine ring substituted with a methylamino group and a tert-butyl carbamate moiety, which is crucial for its biological activity.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting pathways such as those related to cancer cell proliferation.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines ranged from 5 to 15 µM, indicating potent activity .
Cell Line | IC50 (µM) |
---|---|
Breast Cancer | 10 |
Colon Cancer | 5 |
Lung Cancer | 12 |
- Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest, primarily through the modulation of the PI3K/Akt signaling pathway .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Broad-Spectrum Activity : It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 32 |
Case Studies and Research Findings
- Case Study on Anticancer Activity :
-
Research on Antimicrobial Effects :
- Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
tert-butyl N-[6-(methylamino)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-5-6-9(12-4)13-7-8/h5-7H,1-4H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPNNASFBSSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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